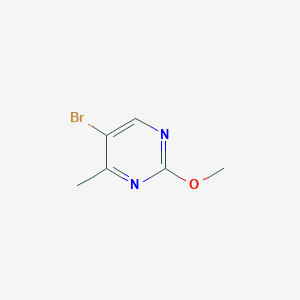

5-Bromo-2-methoxy-4-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYSLCWSLFWCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277691 | |

| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38696-23-0 | |

| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38696-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-2-methoxy-4-methylpyrimidine

Abstract

5-Bromo-2-methoxy-4-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug development. Its strategic array of substituents—a nucleophilic center (methoxy group), a site for cross-coupling (bromo group), and a methyl group influencing steric and electronic properties—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the fundamental starting materials and synthetic strategies for its preparation. We will explore two primary retrosynthetic approaches: a late-stage bromination of a pre-formed pyrimidine core and a convergent synthesis involving the construction of the pyrimidine ring from acyclic precursors. Detailed experimental logic, step-by-step protocols, and a comparative analysis of the starting materials are presented to equip researchers and development professionals with the knowledge to make informed strategic decisions in their synthetic campaigns.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical analysis of the target molecule, this compound, reveals two primary disconnection points that form the basis of the most common synthetic strategies. The choice of strategy is often dictated by the availability, cost, and stability of the initial raw materials.

Approach A: Late-Stage Functionalization This is the most common and often most practical approach. The synthesis begins with the construction of the 2-methoxy-4-methylpyrimidine core, followed by a regioselective bromination at the C5 position. The electron-donating nature of the C2-methoxy and C4-methyl groups activates the C5 position, making it susceptible to electrophilic attack.

Approach B: Convergent Ring Synthesis This strategy involves the condensation of pre-functionalized acyclic fragments to build the pyrimidine ring with the bromine atom already in place. This approach can be more efficient if the required starting materials are readily accessible, as it reduces the number of post-cyclization steps.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Late-Stage Bromination

This pathway is arguably the most robust and widely implemented method, relying on common and inexpensive starting materials. It involves a three-stage process: pyrimidine ring formation, functional group interconversion at the C2 position, and final bromination.

Core Synthesis: From Acetylacetone and Thiourea

The foundation of this pathway is the classic pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with a reagent containing an N-C-N moiety.[1]

-

Starting Material 1: Acetylacetone (2,4-Pentanedione) : This symmetrical β-diketone is the ideal precursor for the C4-C5-C6 fragment of the pyrimidine ring. Its structure directly installs the required C4-methyl group and provides the necessary carbonyl reactivity for cyclization.

-

Starting Material 2: Thiourea (SC(NH₂)₂) : While urea can be used, thiourea is often preferred in industrial and laboratory settings.[2] The resulting 2-thioxopyrimidine intermediate is a versatile precursor. The thio group can be easily alkylated to form a methylthio group (-SMe), which is an excellent leaving group for subsequent nucleophilic aromatic substitution with sodium methoxide.[3]

Caption: Experimental workflow for the late-stage bromination pathway.

Experimental Protocols

Protocol 2.1.1: Synthesis of 4-Methyl-2-thiouracil

-

Setup: To a stirred solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in absolute ethanol), add thiourea (1.0 eq).

-

Reaction: Slowly add acetylacetone (1.0 eq) to the mixture. The reaction is exothermic and may require cooling to maintain a temperature of 50-60°C.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water. Acidify with concentrated hydrochloric acid or acetic acid to a pH of ~5-6 to precipitate the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 4-methyl-2-thiouracil.

Protocol 2.1.2: Synthesis of 2-Methoxy-4-methylpyrimidine

-

S-Methylation: Suspend 4-methyl-2-thiouracil (1.0 eq) in methanol. Add a base such as sodium hydroxide (1.1 eq) and stir until a clear solution is formed. Add methyl iodide (1.1 eq) dropwise and stir at room temperature for 2-3 hours.

-

Substitution: To a freshly prepared solution of sodium methoxide (1.5 eq) in methanol, add the crude 2-methylthio-4-methylpyrimidine from the previous step.

-

Reflux: Heat the mixture to reflux for 6-8 hours. The progress is monitored by observing the disappearance of the starting material via GC-MS or TLC.

-

Workup: After completion, cool the mixture and neutralize with an acid (e.g., acetic acid). Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. The crude product, 2-methoxy-4-methylpyrimidine, can be purified by vacuum distillation.[4]

Protocol 2.1.3: Bromination of 2-Methoxy-4-methylpyrimidine

-

Setup: Dissolve 2-methoxy-4-methylpyrimidine (1.0 eq) in a suitable solvent, such as glacial acetic acid or chloroform, and cool the solution to 0-5°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not rise significantly. Alternatively, a solution of bromine (1.05 eq) in the same solvent can be added dropwise.[5]

-

Reaction: Stir the mixture at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed.

-

Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

Synthetic Pathway II: Convergent Ring Synthesis

This pathway constructs the brominated pyrimidine ring in a single cyclization step. While elegant, its practicality is highly dependent on the commercial availability and handling requirements of the starting materials.

-

Starting Material 1: 2-Bromomalonaldehyde : This is the key C3 fragment that introduces the bromine atom from the outset. It is a reactive species and is often generated in situ or used as a more stable synthetic equivalent. A patent describes the use of 2-bromomalonaldehyde reacting with amidines to form 5-bromopyrimidines.[6]

-

Starting Material 2: O-Methylisourea : This reagent provides the N-C(OMe)-N fragment directly, installing the C2-methoxy group during the cyclization. It is typically prepared from cyanamide and methanol and used as its salt (e.g., hydrochloride or sulfate).

Conceptual Protocol

-

Condensation: 2-Bromomalonaldehyde (1.0 eq) is reacted with O-methylisourea hydrochloride (1.0 eq) in a suitable solvent, often an alcohol like ethanol.

-

Base Catalysis: The reaction is promoted by a base (e.g., sodium acetate or triethylamine) to neutralize the hydrochloride salt and facilitate the condensation-cyclization cascade.

-

Isolation: After heating for several hours, the reaction is worked up by solvent removal and extraction to isolate the crude this compound.

Causality and Field Insights: This approach is less common because 2-bromomalonaldehyde is less stable and more expensive than acetylacetone. Furthermore, controlling the regioselectivity of the condensation can sometimes be challenging, potentially leading to isomeric byproducts. However, for specific applications where minimizing step count is critical, this route remains a viable option.

Summary and Comparison of Starting Materials

The selection of starting materials is a critical decision based on cost, scalability, safety, and process efficiency.

| Starting Material | Associated Pathway | Key Advantages | Key Challenges & Considerations |

| Acetylacetone | Pathway I | Inexpensive, commercially abundant, stable, and easy to handle. Directly provides the C4-methyl group. | Requires a multi-step sequence to arrive at the final product. |

| Thiourea | Pathway I | Low cost and highly effective for forming the pyrimidine ring.[2] The resulting thio-group is a versatile handle for further functionalization. | The sulfur-containing intermediates may require specific handling and waste disposal considerations. |

| Urea | Pathway I (Alternative) | Extremely cheap and readily available.[7][8][9] Avoids sulfur chemistry. | The resulting 2-oxopyrimidine (uracil derivative) is less reactive. Conversion to a 2-chloro derivative (using POCl₃) is often required before methoxylation, which involves harsh reagents. |

| 2-Bromomalonaldehyde | Pathway II | Allows for a more convergent synthesis, potentially reducing the overall number of steps.[6] | Higher cost, lower stability, and less commercial availability compared to acetylacetone. Requires careful handling. |

| O-Methylisourea | Pathway II | Directly installs the C2-methoxy group during the ring-forming reaction. | More expensive than urea or thiourea. Often used as a salt, requiring stoichiometric base. |

Conclusion

For the synthesis of this compound, the late-stage bromination strategy (Pathway I) originating from acetylacetone and thiourea represents the most field-proven and economically viable approach for both laboratory-scale and industrial production. This pathway relies on robust, well-understood reactions and utilizes starting materials that are inexpensive and readily available. The linear sequence allows for clear process control and straightforward purification of intermediates. While the convergent approach (Pathway II) offers an intellectually appealing, shorter route, it is hampered by the practical challenges associated with the cost and stability of its key starting materials. Therefore, for researchers and drug development professionals, a thorough understanding of the trade-offs presented by these foundational materials is essential for designing an efficient, scalable, and cost-effective synthesis.

References

- Wikipedia. Thiourea. [Link]

- Wikipedia. Uracil. [Link]

- Journal of the American Chemical Society.

- ResearchGate. Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. [Link]

- MDPI.

- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]

- vitoribecco2013's Blog. Synthesis of Pyrimidine Part IV Use of thiourea. [Link]

- ResearchGate. Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. [Link]

- Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- Chongqing Chemdad Co. 2-Methoxy-4-methylpyrimidine. [Link]

- ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Methoxy-4-methylpyrimidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 7. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 8. Uracil - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

5-Bromo-2-methoxy-4-methylpyrimidine as a heterocyclic building block

An In-depth Technical Guide: 5-Bromo-2-methoxy-4-methylpyrimidine as a Strategic Heterocyclic Building Block

Executive Summary

This compound is a trifunctionalized heterocyclic building block poised for significant application in modern medicinal chemistry. Possessing three distinct points of reactivity—a C5 bromine atom amenable to a host of palladium-catalyzed cross-coupling reactions, a C2 methoxy group that can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a C4 methyl group offering potential for further functionalization—this reagent provides a robust platform for the rapid generation of molecular diversity. Its strategic design allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and synthetic applications, offering field-proven insights and detailed protocols for the research scientist.

Introduction: The Strategic Role of Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a bioisostere for other aromatic systems. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. This compound emerges as a particularly powerful tool in this context. Unlike simpler pyrimidines, its trifunctional nature allows for a multi-vector approach to lead optimization, enabling chemists to systematically probe structure-activity relationships (SAR) around a central core.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 38696-23-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇BrN₂O | [2][5] |

| Molecular Weight | 203.04 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | Inferred |

| Purity | ≥98% (typical commercial grade) |[2][5] |

Spectroscopic Signature

While experimentally-derived spectra for this specific compound are not widely published, data can be reliably predicted based on closely related analogues, such as 5-bromo-2-chloro-4-methoxypyrimidine.[6][7] These predictions are crucial for reaction monitoring (TLC, LC-MS) and final product confirmation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts (δ, ppm) or m/z | Assignment Notes |

|---|---|---|

| ¹H NMR (CDCl₃) | ~8.3 (s, 1H)~4.0 (s, 3H)~2.5 (s, 3H) | H-6 (pyrimidine ring proton)-OCH₃ (methoxy group)-CH₃ (methyl group) |

| ¹³C NMR (CDCl₃) | ~169 (C-4)~164 (C-2)~159 (C-6)~108 (C-5)~55 (-OCH₃)~24 (-CH₃) | Carbon shifts are heavily influenced by the heteroatoms and bromine. The C-Br bond at C-5 results in a significant upfield shift. |

| Mass Spec (EI) | 202/204 [M]⁺ | The molecular ion will exhibit a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br). |

Synthesis & Purification

The construction of the this compound core can be efficiently achieved via a one-pot condensation reaction. A Chinese patent describes the synthesis from 2-bromomalonaldehyde and an amidine hydrochloride, a classic approach to pyrimidine ring formation.[8][9]

Illustrative Synthetic Pathway

Caption: One-pot synthesis of the target pyrimidine.

Experimental Protocol: Synthesis

-

Objective: To synthesize this compound via acid-catalyzed condensation.

-

Rationale: The reaction proceeds through initial condensation of the amidine with one aldehyde carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. Acetic acid serves as both the solvent and catalyst.

-

Procedure:

-

To a solution of 2-bromomalonaldehyde (1.0 equiv.) in glacial acetic acid, add acetamidine hydrochloride (1.0 equiv.).

-

Heat the reaction mixture to 80-100 °C.[9]

-

Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution carefully with a base (e.g., saturated NaHCO₃ solution) to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Reactivity & Synthetic Potential

The synthetic utility of this compound lies in its three distinct reactive sites, which can be addressed with high selectivity.

C5-Position Chemistry: The Aryl Halide Handle

The C5-bromo substituent is the primary site for palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in these transformations typically follows the order C-I > C-Br > C-Cl, making the C-Br bond a reliable and predictable reaction handle.[1]

The Suzuki coupling is a robust method for forming C-C bonds with boronic acids or esters.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

-

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[1]

-

Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes, a valuable transformation for introducing linear linkers or alkynyl pharmacophores.

Caption: General scheme of the Sonogashira coupling reaction.

-

Experimental Protocol: Sonogashira Coupling

-

To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent with THF.

-

Degas the mixture by bubbling with inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Stir the reaction at a temperature ranging from room temperature to 60 °C until completion.

-

Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify by flash column chromatography.

-

This powerful C-N bond-forming reaction allows for the introduction of primary and secondary amines, critical for tuning solubility and creating key hydrogen-bond donor/acceptor interactions in drug candidates.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

-

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.

-

Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction until completion.

-

Cool the mixture, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify by flash column chromatography.

-

C2-Position Chemistry: The Methoxy Leaving Group

The C2 position of the pyrimidine ring is electron-deficient due to the adjacent ring nitrogens, making it susceptible to nucleophilic aromatic substitution (SNAr). While the methoxy group is not as potent a leaving group as a halogen, displacement by strong nucleophiles can be achieved, often requiring elevated temperatures.

-

Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyrimidine ring nitrogens. The displacement of the methoxide anion is the rate-limiting step.

-

Typical Conditions: Reaction with a primary or secondary amine (as the nucleophile) in a high-boiling polar solvent like DMF, NMP, or isopropanol at temperatures ranging from 100-150 °C. The use of a base may be required if the amine salt is used. This transformation offers a complementary strategy to C-N bond formation, occurring at a different site than the Buchwald-Hartwig amination.

C4-Position Chemistry: The Methyl Group

The C4-methyl group is the least reactive site on the molecule but still offers potential for functionalization. Its protons are weakly acidic and can be deprotonated with strong bases, or the group can undergo oxidation or halogenation under specific conditions.

-

Condensation: With a sufficiently strong base (e.g., LDA), the methyl group can be deprotonated to form an anion that can react with electrophiles like aldehydes in an aldol-type condensation.[10]

-

Oxidation: Aggressive oxidation (e.g., with KMnO₄ or SeO₂) can convert the methyl group to a carboxylic acid, although this may not be compatible with the other functional groups on the ring.[11][12][13]

Case Study in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted pyrimidines are privileged scaffolds in the design of protein kinase inhibitors, often acting as "hinge-binders" in the ATP-binding pocket of the enzyme.[1][14][15] this compound is an ideal starting point for generating libraries of potential kinase inhibitors due to its capacity for sequential, site-selective functionalization.

A representative synthetic strategy might involve:

-

Suzuki Coupling at C5: Introduction of a key aryl or heteroaryl moiety to probe a specific sub-pocket of the kinase active site.

-

Nucleophilic Substitution at C2: Displacement of the methoxy group with an amine-containing fragment to install a crucial hydrogen-bonding group that interacts with the kinase hinge region.

Caption: Sequential functionalization workflow for kinase inhibitor synthesis.

This two-step approach allows for the rapid generation of a diverse library of compounds where both the 'R' group at C5 and the 'Amine' group at C2 can be varied independently, facilitating efficient exploration of the SAR and optimization of potency and selectivity. This strategy has been successfully employed in the development of inhibitors for kinases such as Polo-like kinase 4 (PLK4) and Aurora kinases.[14][16]

Safety, Handling, & Storage

As with any halogenated organic compound, appropriate safety precautions must be observed.

-

Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[17]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Conclusion & Future Outlook

This compound is a high-value, versatile building block for medicinal chemistry. Its well-differentiated reactive sites enable predictable and selective functionalization, providing chemists with a powerful tool for the efficient synthesis of complex target molecules. The primary C5-bromo handle allows for robust C-C and C-N bond formation via established cross-coupling methodologies, while the C2-methoxy group offers a secondary site for nucleophilic substitution. As the demand for novel, highly optimized drug candidates continues to grow, the strategic application of such multi-functional building blocks will remain a critical component of successful drug discovery programs.

References

- JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

- RSC Publishing. (2022, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.

- ChemSigma. (n.d.). 38696-23-0 this compound.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Oxford Academic. (n.d.). 5-Halogenated pyrimidine lesions within a CpG sequence context mimic 5-methylcytosine by enhancing the binding of the methyl-CpG-binding domain of methyl-CpG-binding protein 2 (MeCP2).

- CP Lab Safety. (n.d.). This compound, min 98%, 100 mg.

- Wiley Online Library. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- PubMed Central (PMC). (n.d.). Oxidative damage to methyl-CpG sequences inhibits the binding of the methyl-CpG binding domain (MBD) of methyl-CpG binding protein 2 (MeCP2).

- PubMed Central (PMC). (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide.

- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

- National Institutes of Health (NIH). (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry.

- PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine.

- New Journal of Chemistry (RSC Publishing). (n.d.). Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(i) coordination networks.

- PubMed Central (PMC). (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- ElectronicsAndBooks. (n.d.). The Condensation of Aromatic Aldehydes with 2-Ethylpyridine and with 4-Ethylpyridine1.

- Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- ACS Publications. (2022, January 12). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.

- ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

- PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. (n.d.).

Sources

- 1. parchem.com [parchem.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. 38696-23-0 this compound [chemsigma.com]

- 4. 38696-23-0 | MFCD18410559 | this compound [aaronchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide

Introduction: The Enduring Legacy of a Privileged Heterocycle

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets with high affinity.[4][5]

For drug development professionals, the pyrimidine core offers a unique combination of properties: its electron-rich nature, capacity for hydrogen bonding, and structural rigidity make it an ideal starting point for designing potent and selective therapeutic agents.[4] The synthetic versatility of the pyrimidine ring allows for precise modifications at multiple positions (C2, C4, C5, and C6), enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive exploration of the role of substituted pyrimidines in medicinal chemistry, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications across a spectrum of diseases.

PART 1: The Pyrimidine Core in Anticancer Drug Discovery

The disruption of cellular signaling, particularly through the dysregulation of protein kinases, is a hallmark of cancer. Pyrimidine derivatives have emerged as a dominant class of kinase inhibitors because their scaffold can mimic the adenine ring of ATP, allowing them to act as competitive inhibitors in the enzyme's active site.[6][7] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are particularly effective in this regard.[6][7][8]

Mechanism of Action: Targeting Key Oncogenic Drivers

A. Kinase Inhibition: Substituted pyrimidines frequently target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[9][10] By binding to the ATP pocket of the kinase domain, these inhibitors block the phosphorylation cascade that drives tumor cell proliferation, survival, and metastasis. The pyrazolo[1,5-a]pyrimidine scaffold, for instance, has been extensively explored for developing potent inhibitors of EGFR, B-Raf, and MEK kinases.[8]

Below is a diagram illustrating the general mechanism of a pyrimidine-based kinase inhibitor disrupting an oncogenic signaling pathway.

Caption: Pyrimidine inhibitors competitively block the ATP-binding site of kinases.

B. Antimetabolite Activity: As structural analogs of natural pyrimidines, some derivatives act as antimetabolites.[11][12] They interfere with the synthesis of nucleic acids, thereby halting the replication of rapidly dividing cancer cells.[3][13] 5-Fluorouracil (5-FU) is a classic example. It is converted intracellularly into metabolites that inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[14][15] This leads to a "thymineless death" in cancer cells.[16]

The primary mechanisms for pyrimidine analogues in cancer treatment include:

-

Enzyme Inhibition : Directly blocking enzymes essential for pyrimidine biosynthesis, like thymidylate synthase.[13][15]

-

DNA/RNA Incorporation : Being incorporated into DNA or RNA, which leads to miscoding, strand breaks, and apoptosis.[13]

-

DNA Polymerase Inhibition : Acting as chain terminators after being incorporated into a growing DNA strand.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1][15]

-

Position 2 and 4: Substitutions at the C2 and C4 positions are critical for kinase hinge-binding interactions. Often, an amino group or a substituted aniline at these positions can form key hydrogen bonds.

-

Position 5: Modifications at the C5 position can modulate selectivity and pharmacokinetic properties. Introducing bulky or hydrophobic groups can enhance binding affinity, while polar groups can improve solubility.[17]

-

Fused Rings: Fusing the pyrimidine with other heterocyclic rings (e.g., pyrrole, pyrazole, thiophene) creates rigid scaffolds like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are highly effective as kinase inhibitors due to their structural similarity to adenine.[6][8][9]

The following table summarizes the in vitro activity of several pyrazolo[3,4-d]pyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, demonstrating the impact of substitutions.[18]

| Compound | C3-Position Substituent | Linker to Distal Phenyl Ring | BTK IC50 (nM) |

| Ibrutinib (3) | Acrylamide (covalent warhead) | Phenoxy | 0.5 |

| Compound 11 | Acrylamide (covalent warhead) | Alkynyl ether | 7.95 |

| PP1 (1) | tert-Butyl | N/A (Src Family Kinase Inhibitor) | 170 |

| PP2 (2) | 3-indolyl | N/A (Src Family Kinase Inhibitor) | 100 |

| Data adapted from Unciti-Broceta et al., 2020.[18] |

The data clearly indicates that while the core scaffold is crucial, the specific substituents and linkers dramatically influence potency.[18] The acrylamide group in Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition and high potency.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of newly synthesized pyrimidine derivatives, a standard cell viability assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test pyrimidine compound against a human cancer cell line (e.g., MCF-7 breast cancer).

Methodology:

-

Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into a 96-well microplate at a density of 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test pyrimidine compound is dissolved in DMSO to create a stock solution. A series of dilutions (e.g., 0.1, 1, 10, 50, 100 µM) are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different compound concentrations is added. A control group receives medium with DMSO only.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

PART 2: Pyrimidines as Anti-Infective Agents

The pyrimidine scaffold is also a prolific source of anti-infective drugs, targeting viruses, bacteria, and fungi.[4][19]

Antiviral Pyrimidine Nucleoside Analogs

Many antiviral drugs are pyrimidine nucleoside analogs that interfere with viral DNA or RNA replication.[20][21][22] They act as chain terminators or competitive inhibitors of viral polymerases.

-

Mechanism: These drugs are typically administered as prodrugs and must be phosphorylated intracellularly to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral nucleic acid chain by viral DNA or RNA polymerase. Once incorporated, they terminate chain elongation because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond.[21]

-

Structure-Activity Relationship: SAR studies have shown that modifications to the sugar moiety are critical for activity. For example, in anti-HIV agents like 3'-azido-3'-deoxythymidine (AZT), the 3'-azido group is crucial for potent activity.[17] Substitutions at the C-5 position of the pyrimidine ring also modulate potency; small alkyl groups like methyl and ethyl often yield highly potent derivatives.[17]

Key FDA-Approved Antiviral Pyrimidines:

| Drug | Chemical Class | Mechanism of Action | Primary Indication |

| Zidovudine (AZT) | Thymidine Analog | Inhibits HIV reverse transcriptase | HIV/AIDS[21] |

| Lamivudine (3TC) | Cytidine Analog | Inhibits HIV reverse transcriptase and HBV polymerase | HIV/AIDS, Hepatitis B[21] |

| Acyclovir | Guanine Analog (often discussed with pyrimidines) | Inhibits viral DNA polymerase | Herpes Simplex Virus (HSV)[21] |

| Idoxuridine | Uracil Analog | Incorporated into viral DNA, leading to errors | HSV Keratitis |

Antibacterial and Antifungal Applications

Substituted pyrimidines also exhibit significant antibacterial and antifungal properties.[1][16]

-

Antibacterial: Some pyrimidine derivatives function as dihydrofolate reductase (DHFR) inhibitors. DHFR is an essential enzyme in the folic acid pathway, which is required for the synthesis of nucleotides and amino acids. By inhibiting bacterial DHFR, drugs like Trimethoprim selectively block bacterial growth.[23] More recent research has identified pyrimidine analogues that target thymidine synthesis, showing potent activity against drug-resistant Gram-positive bacteria like MRSA.[16]

-

Antifungal: Several commercial fungicides are pyrimidine-based, such as Pyrimethanil and Diflumetorim.[24][25][26] These compounds often work by inhibiting key fungal enzymes. For instance, a novel class of pyrimidine-based antifungals was recently identified that disrupts endoplasmic reticulum (ER) function in Aspergillus fumigatus.[27] Research has also shown that pyrimidine derivatives containing an amide moiety can exhibit excellent antifungal activity against various plant pathogens, in some cases exceeding the efficacy of commercial fungicides.[24][26]

PART 3: Pyrimidines in CNS and Inflammatory Disorders

The versatility of the pyrimidine scaffold extends to disorders of the central nervous system (CNS) and inflammatory conditions.

Targeting Neurodegenerative Diseases

Recent studies have highlighted the potential of substituted pyrimidines in treating neurodegenerative diseases like Alzheimer's.[28][29][30] The multitarget approach is particularly promising, where a single molecule can modulate several pathways involved in the disease pathology.[29][31]

-

Mechanism: Pyrimidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE), β-secretase (BACE-1), and glycogen synthase kinase-3 (GSK-3), all of which are key targets in Alzheimer's disease.[29][31] For example, compound 5b (SP-2) , a diamino-pyrimidine derivative, showed an excellent anti-Alzheimer's profile in preclinical studies, with docking studies confirming its interaction with acetylcholinesterase similar to the approved drug Donepezil.[28]

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting the expression and activity of key inflammatory mediators.[32][33]

-

Mechanism: The anti-inflammatory action is often attributed to the inhibition of mediators like prostaglandin E2, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).[32] Pyrrolo[2,3-d]pyrimidines, for example, have been developed as inhibitors of Janus kinases (JAKs), which are central to the signaling of many pro-inflammatory cytokines. This has led to the development of drugs for autoimmune diseases like rheumatoid arthritis.

PART 4: Synthetic Strategies and Future Perspectives

The widespread application of pyrimidines is underpinned by robust and versatile synthetic methodologies.

General Synthesis Workflow

The development of a novel pyrimidine-based therapeutic typically follows a structured workflow, from initial synthesis to lead optimization.

Caption: A typical drug discovery workflow for pyrimidine-based agents.

Classical and Modern Synthetic Methods

-

Biginelli Reaction: A one-pot cyclocondensation reaction of an aldehyde, a β-ketoester, and urea or thiourea. It is a classic, efficient method for synthesizing dihydropyrimidinones.

-

Cyclocondensation Reactions: The most common approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, guanidine, or urea derivative.[34]

-

Cross-Coupling Reactions: Modern methods like Suzuki, Heck, and Buchwald-Hartwig couplings are extensively used to introduce diverse substituents onto pre-formed chloropyrimidine rings, enabling the rapid generation of compound libraries for SAR studies.

Future Outlook

The pyrimidine scaffold continues to be a fertile ground for drug discovery.[35][36][37] Future research will likely focus on:

-

Targeted Therapies: Designing highly selective inhibitors for specific kinase isoforms or mutant proteins to overcome drug resistance.[8]

-

Multitarget Ligands: Developing single molecules that can modulate multiple targets for complex diseases like cancer and neurodegenerative disorders.[29]

-

Covalent Inhibitors: Expanding the use of targeted covalent inhibitors, like Ibrutinib, to achieve higher potency and prolonged duration of action.[18]

-

Drug Repurposing: Using computational methods to screen existing FDA-approved pyrimidine drugs for new therapeutic indications, such as identifying potential PI3K inhibitors.[38]

The enduring value and therapeutic success of substituted pyrimidines confirm their status as a truly privileged scaffold, promising a continued pipeline of innovative medicines for the foreseeable future.[35][36]

References

- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

- Li, Y., Song, H., Wang, Z., & Xi, Z. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

- Kim, J., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases. [Link]

- Rada, B., & Holý, A. (1990). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta virologica, 34(4), 321–329. [Link]

- Li, P., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

- Fan, Z., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(7), 10240-10251. [Link]

- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

- Empower RN. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

- Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of medicinal chemistry, 32(3), 612–617. [Link]

- Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current topics in medicinal chemistry, 17(10), 1166–1183. [Link]

- S. S, S., & P, R. (2023). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

- Parbela, R. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 14(11), 2133–2151. [Link]

- Kufe, D. W. (2009). Pyrimidine Analogues. In Holland-Frei Cancer Medicine. 8th edition. NCBI Bookshelf. [Link]

- Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

- Ballou, S. R., et al. (2024).

- Al-Ostath, A., et al. (2024).

- Li, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

- Fan, Z., et al. (2014).

- Kumar, S., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia pharmaceutica, 82(2), 283–302. [Link]

- Khalifa, A., et al. (2023). Different examples of FDA-approved pyrimidine-based antimicrobial drugs.

- Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).

- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1106–1123. [Link]

- Li, Y., et al. (2024).

- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. [Link]

- Eyer, L., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 14(9), 1868. [Link]

- Wallace, M. B., et al. (2010). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

- Li, Y., et al. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6296. [Link]

- Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry. [Link]

- Patil, P. S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16597. [Link]

- Bhat, A. R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- Deshmukh, R. R., & Jha, A. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT. [Link]

- Vishwakarma, P., et al. (2024). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure & Dynamics. [Link]

- Chatti, I., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & medicinal chemistry letters, 27(2), 226–230. [Link]

- N/A. (2017). Pyrimidine analogues. BrainKart. [Link]

- Singh, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

- Zhang, H., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European journal of medicinal chemistry, 213, 113218. [Link]

- Noolvi, M. N., & Patel, H. M. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

- Kumar, V., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer’s Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Omega. [Link]

- Kumar, B., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. [Link]

- Kumar, B., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current topics in medicinal chemistry, 18(11), 956–967. [Link]

- Narwal, S., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

- Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

- Mor, S., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. [Link]

- Pant, K., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases.

- Kumar, B., et al. (2018). Pyrimidine derivatives as potential agents acting on central nervous system. Semantic Scholar. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchtrend.net [researchtrend.net]

- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. brainkart.com [brainkart.com]

- 13. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 14. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 25. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 34. tandfonline.com [tandfonline.com]

- 35. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. scispace.com [scispace.com]

- 38. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Reactivity of Halogenated Pyrimidine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Halogenated pyrimidines, in particular, are pivotal intermediates, offering a versatile platform for the synthesis of complex, biologically active molecules. Their reactivity is a nuanced interplay of the intrinsic electronic properties of the pyrimidine ring, the nature and position of the halogen substituents, and the reaction conditions employed. This guide provides a comprehensive overview of the reactivity of halogenated pyrimidine intermediates, focusing on the key transformations that are essential for drug discovery and development. We will delve into the mechanistic underpinnings of these reactions, explore the factors governing regioselectivity, and provide practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Privileged Scaffold: Why Pyrimidines in Drug Discovery?

The prevalence of the pyrimidine motif in FDA-approved drugs is a testament to its "privileged" status in medicinal chemistry.[1] This six-membered heterocycle, with nitrogen atoms at positions 1 and 3, is a key component of nucleobases like thymine, cytosine, and uracil, making it readily recognized by biological systems.[2] This inherent biocompatibility allows pyrimidine-based drugs to effectively interact with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of a molecule's physicochemical properties, enhancing its efficacy and pharmacokinetic profile.

Fundamental Principles of Reactivity

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a key feature that underpins much of its chemistry. The introduction of halogen atoms further modulates this reactivity.

Key Factors Influencing Reactivity:

-

Nature of the Halogen: The reactivity of the C-X bond generally follows the order I > Br > Cl > F for reactions involving oxidative addition in cross-coupling catalysis. Conversely, for nucleophilic aromatic substitution (SNAr), the order is typically F > Cl > Br > I, reflecting the polarization of the C-X bond.

-

Position of the Halogen: The positions on the pyrimidine ring are not equivalent. The C2, C4, and C6 positions are activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms. The C5 position is generally less reactive towards nucleophiles but can be functionalized through other means, such as lithiation.

-

Substituent Effects: The presence of other electron-withdrawing or electron-donating groups on the pyrimidine ring can significantly influence the rate and regioselectivity of reactions.[4] Electron-withdrawing groups enhance the ring's electrophilicity, accelerating nucleophilic substitution, while electron-donating groups have the opposite effect.[4]

Key Synthetic Transformations

Halogenated pyrimidines are versatile precursors for a wide array of chemical transformations. The following sections will detail the most important of these reactions, providing mechanistic insights and practical guidance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and halogenated pyrimidines are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of halogenated pyrimidines, it allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups.

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.

-

Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Regioselectivity in Dichloropyrimidines: 2,4-Dichloropyrimidine is a common and illustrative starting material. In Suzuki couplings, the reaction typically proceeds with high regioselectivity at the C4 position.[5][6] This preference is attributed to the more favorable oxidative addition of palladium into the C4-Cl bond.[6] However, it is possible to achieve a second coupling at the C2 position under modified reaction conditions, enabling the synthesis of diarylated pyrimidines in a one-pot procedure.[5][6]

Experimental Protocol: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine [7][8]

-

Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Solvent and Catalyst: Suspend the solids in a suitable solvent such as a mixture of 1,4-dioxane and water. Purge the mixture with an inert gas (argon or nitrogen). Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-5 mol%).

-

Reaction Conditions: Seal the vial and heat the reaction mixture using microwave irradiation (e.g., 15 minutes at a set temperature) or conventional heating (e.g., 80-100 °C for several hours) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Solvent Effects on Suzuki Coupling

| Solvent | Temperature (°C) | Yield of 4-phenyl-2-chloropyrimidine (%) |

| 1,4-Dioxane/H₂O | 100 | Good to Excellent |

| Toluene/H₂O | 100 | Good |

| DMF | 100 | Moderate |

| THF | 60 | Low |

This table is a representative summary based on typical findings in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.[7][8][9]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction is particularly valuable in drug discovery for the synthesis of arylamines, a common motif in bioactive molecules.

Mechanism Overview: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides.[12] Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[12]

Regioselectivity: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2,4-dichloropyrimidine generally favors substitution at the C4 position. However, the selectivity can be influenced by the reaction conditions and the nature of the amine.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine [12][13]

-

Reaction Setup: In an inert atmosphere glovebox, combine the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, BrettPhos, 1-5 mol%).

-

Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[14] This reaction is a powerful tool for introducing a variety of functional groups, including amines, alkoxides, and thiolates.

Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15]

-

Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the reaction is accelerated by factors that stabilize this intermediate, such as the presence of electron-withdrawing groups.

Regioselectivity in Dihalopyrimidines: In 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[16][17] This is because the negative charge in the Meisenheimer complex formed by attack at C4 can be delocalized onto both nitrogen atoms, providing greater stabilization compared to attack at C2, where the charge is delocalized onto only one nitrogen. However, this selectivity can be reversed by the presence of certain substituents on the ring. For instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[16][17]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes - ProQuest [proquest.com]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Solubility Profile of 5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7): A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methoxy-4-methylpyridine. While the user query specified a pyrimidine core, publicly available data consistently points to the pyridine analogue (CAS 164513-39-7). This document, therefore, focuses on the pyridine derivative, a key intermediate in organic synthesis.[1][2] We delve into its fundamental physicochemical properties to establish a predictive solubility framework based on established chemical principles. Recognizing the scarcity of published quantitative data, this guide transitions from prediction to practice, offering detailed, field-proven protocols for both qualitative and quantitative solubility determination. Methodologies, including the gold-standard shake-flask technique for thermodynamic solubility, are presented with step-by-step instructions and logical justifications to ensure experimental robustness. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively utilize this compound in their work.

The Strategic Importance of Solubility in Synthesis and Development

In the fields of medicinal chemistry and process development, the selection of a solvent is a critical decision that influences reaction kinetics, impurity profiles, yield, and the ease of product isolation and purification. For a synthetic building block like 5-Bromo-2-methoxy-4-methylpyridine, a thorough understanding of its solubility is not merely academic; it is a cornerstone of efficient and scalable chemistry.

Solubility dictates the concentration at which a reaction can be run, impacting throughput and vessel occupancy. Furthermore, in the context of drug discovery, poor solubility is a primary contributor to compound attrition.[3] A compound that cannot be effectively dissolved is challenging to purify, formulate, and test, potentially masking its true biological activity or leading to poor bioavailability.[4][5][6] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry exhibit poor aqueous solubility, making early characterization essential.[6][7] Therefore, characterizing the solubility of key intermediates in a range of organic solvents is a crucial first step in any development campaign.

Physicochemical Profile & Predicted Solubility

The solubility of a molecule is governed by its intrinsic physicochemical properties. The principle of "like dissolves like" provides a foundational framework for prediction.[8] The key properties of 5-Bromo-2-methoxy-4-methylpyridine are summarized below.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-4-methylpyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 164513-39-7 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1][9] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 33-37 °C | [1] |

| Predicted pKa | 1.70 ± 0.18 | [1] |

| Structure | | (Structure based on name) |

Solubility Analysis & Prediction:

-

Polarity: The molecule possesses a moderately polar pyridine ring and a methoxy group, which can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors. The presence of the non-polar methyl group and the large, polarizable bromine atom creates a mixed-character molecule.

-

Basicity: The predicted pKa of 1.70 suggests it is a very weak base.[1] Therefore, its solubility is unlikely to be significantly enhanced in acidic aqueous solutions.

-

"Like Dissolves Like" Prediction:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetone. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule without being hindered by a strong hydrogen-bonding network.

-

Chlorinated Solvents: Chloroform and Dichloromethane are often excellent solvents for halogenated organic compounds.

-

-

Moderate Solubility Predicted in:

-

Polar Protic Solvents: Methanol and Ethanol. The molecule should be soluble due to the polarity of the pyridine and methoxy groups, but the lack of a hydrogen-bond-donating group on the molecule itself may limit its miscibility compared to more polar compounds.

-

-

Low to Insoluble Predicted in:

-

Non-polar Solvents: Hexanes, Heptane, and Toluene. The overall polarity of the pyridine core is likely too high to be overcome by these non-polar solvents.

-

Aqueous Media: Given its organic nature and lack of significant ionizable groups at neutral pH, it is predicted to have very low water solubility.

-

-

A Practical Framework for Qualitative Solubility Assessment

Before committing significant resources to quantitative analysis, a rapid qualitative assessment can provide invaluable guidance for solvent selection in reactions and chromatography. This workflow allows for the classification of the compound's solubility across different solvent classes.

Caption: A streamlined workflow for the rapid qualitative determination of solubility.

Gold-Standard Protocol: Quantitative Thermodynamic Solubility Measurement

For applications requiring precise concentration data, such as pre-formulation or process modeling, determining the thermodynamic equilibrium solubility is essential. The shake-flask method is the most reliable and widely accepted technique for this purpose.[10] It measures the saturation concentration of a compound in a solvent at equilibrium.

Principle

An excess amount of the solid compound is agitated in the test solvent for a prolonged period, ensuring that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved solute in the clear filtrate is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Methodology

-

Preparation: Add an excess of 5-Bromo-2-methoxy-4-methylpyridine to a series of glass vials (e.g., 20 mg to 2 mL of each test solvent). The key is to ensure that undissolved solid remains visible throughout the experiment.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. Longer times (48-72 hours) may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.

-

Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted filtrate by a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of the compound.

Caption: The Shake-Flask method for determining thermodynamic equilibrium solubility.

Advanced Considerations: Thermodynamic vs. Kinetic Solubility

It is crucial for scientists to distinguish between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications.[12][13]

-